2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a benzoxazolyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 4-chlorophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields 4-chlorophenoxy methyl ether.
Benzoxazole Formation: The intermediate is then reacted with 2-aminophenol and a suitable dehydrating agent, such as phosphorus oxychloride, to form the benzoxazole ring.
Amidation: The final step involves the reaction of the benzoxazole intermediate with 3-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide: A similar compound with a fluorophenyl group instead of a methylphenyl group.
Methyl 2-(4-chlorophenoxy)propanoate: A related compound with a simpler structure, lacking the benzoxazole ring.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15-7-12-20-21(13-15)29-22(27-20)16-5-4-6-18(14-16)26-23(28)24(2,3)30-19-10-8-17(25)9-11-19/h4-14H,1-3H3,(H,26,28) |
InChI Key |
QJFQNAOVPSKECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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